molecular formula C40H36N2O5 B613506 N-alpha-(9-Fluorenylmethoxycarbonyl)-N-omega-(4-methyltrityl)-D-glutamine CAS No. 200638-37-5

N-alpha-(9-Fluorenylmethoxycarbonyl)-N-omega-(4-methyltrityl)-D-glutamine

Cat. No. B613506
CAS RN: 200638-37-5
M. Wt: 624.74
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“N-alpha-(9-Fluorenylmethoxycarbonyl)-N-omega-(4-methyltrityl)-D-glutamine” is a modified amino acid. The “N-alpha-(9-Fluorenylmethoxycarbonyl)” part suggests the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for temporary protection of the amino group. The “N-omega-(4-methyltrityl)” part suggests the presence of a 4-methyltrityl group, another protecting group often used in peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be based on the structure of the amino acid glutamine, with additional modifications from the Fmoc and 4-methyltrityl groups .


Chemical Reactions Analysis

In terms of chemical reactions, this compound would likely be involved in peptide synthesis reactions, where the protecting groups are selectively removed and the amino acid is coupled to a growing peptide chain .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the Fmoc and 4-methyltrityl groups would likely make it relatively non-polar and hydrophobic .

Mechanism of Action

As a modified amino acid, the mechanism of action of this compound would depend on the context in which it is used. In peptide synthesis, it would serve as a building block for the construction of larger peptide or protein structures .

Future Directions

The future directions for research on this compound would likely involve its use in peptide synthesis and the study of protein structure and function. It could also potentially be used in the development of new synthetic methods or the synthesis of novel peptide-based compounds .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36N2O5/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42-37(43)25-24-36(38(44)45)41-39(46)47-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,41,46)(H,42,43)(H,44,45)/t36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIMEYIDZSICTF-PSXMRANNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-alpha-(9-Fluorenylmethoxycarbonyl)-N-omega-(4-methyltrityl)-D-glutamine

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